Home > Products > Screening Compounds P25552 > 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine - 498580-78-2

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Catalog Number: EVT-2870970
CAS Number: 498580-78-2
Molecular Formula: C7H8N4
Molecular Weight: 148.169
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative featuring a thieno[2,3-d]pyrimidine moiety. It was synthesized via a reaction catalyzed by FeCl3-SiO2. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound is characterized by a pyrazolo[3,4-b]pyridine core with a benzamide substituent. It was synthesized using microwave irradiation. The structure exhibits intermolecular hydrogen bonding. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It shows promising anti-inflammatory activity in vitro and in vivo while exhibiting a lower emetic potential compared to earlier generation PDE4 inhibitors. []

1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

  • Compound Description: This series of quinoline-pyrazolopyridine hybrids was synthesized and evaluated for their antimalarial activity. [, ]
  • Compound Description: This group of compounds acts as c-GMP phosphodiesterase inhibitors. [] These derivatives hold potential for treating various cardiovascular conditions such as heart failure, hypertension, angina, and myocardial infarction. []

GSK356278

  • Compound Description: GSK356278 is a potent, selective, and brain-penetrant PDE4 inhibitor. [] Preclinical studies highlight its potential for treating psychiatric and neurological diseases due to its anxiolytic and cognition-enhancing effects. [] Importantly, it displays a better therapeutic index compared to rolipram and roflumilast. []

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (TAS-116)

  • Compound Description: TAS-116 is a pyrazolo[3,4-b]pyridine derivative that acts as a selective inhibitor for HSP90α and HSP90β. [, ] It exhibits good oral bioavailability in preclinical models and shows potent antitumor effects. [, ]

N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)

  • Compound Description: VU0418506 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [] This compound has favorable in vivo pharmacokinetic properties and shows promise as a potential treatment for Parkinson's disease. []

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Compound Description: This compound serves as a key intermediate in the synthesis of various GSK-3 inhibitors. [, ] GSK-3 inhibitors have gained attention for their potential in treating conditions like Alzheimer's disease and diabetes.

3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Compound Description: This class of compounds was synthesized using a magnetically separable graphene oxide anchored sulfonic acid catalyst under microwave irradiation. []
Overview

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a bicyclic compound belonging to the pyrazolo[3,4-b]pyridine class, which is characterized by a fused pyrazole and pyridine structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure.

Source and Classification

The synthesis and analysis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine have been reported in various scientific studies. It is classified as a pyrazolo[3,4-b]pyridine derivative, which is known for its diverse pharmacological properties. These compounds are often explored for their potential applications in drug development due to their ability to interact with biological targets effectively.

Synthesis Analysis

Methods

Several synthetic methods have been developed for the preparation of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. One notable approach involves the cyclization of 5-amino-1-phenylpyrazole with unsaturated carbonyl compounds in the presence of catalysts such as zirconium chloride. This method allows for the formation of the pyrazolo[3,4-b]pyridine core with moderate yields and minimal reaction times compared to traditional reflux methods .

Another innovative synthesis utilizes magnetic metal-organic frameworks as catalysts to facilitate the condensation reactions necessary for forming this compound. This method not only improves yield but also promotes cleaner reaction profiles under solvent-free conditions .

Technical Details

The synthesis typically involves:

  1. Starting Materials: 5-amino-1-phenylpyrazole and various carbonyl compounds.
  2. Catalysts: Zirconium chloride or nano-magnetic metal-organic frameworks.
  3. Conditions: Reactions are often conducted at elevated temperatures (around 95 °C) and monitored using techniques such as thin-layer chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine features a pyrazole ring fused with a pyridine ring. The methyl group is located at the 4-position of the pyrazole ring, while an amine group is present at the 3-position of the pyridine ring.

Chemical Reactions Analysis

Reactions

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine participates in various chemical reactions typical for heterocycles. These include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.

Technical Details

For example, when reacted with aldehydes in the presence of suitable catalysts, it can yield novel derivatives that may exhibit enhanced pharmacological properties. The reaction conditions often involve heating and careful monitoring to ensure complete conversion.

Mechanism of Action

The mechanism of action for compounds like 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine often involves interaction with specific biological targets such as enzymes or receptors within cellular pathways. For instance, studies have shown that derivatives of this compound can inhibit enzymes like α-amylase, suggesting potential applications in managing diabetes through antidiabetic activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Exhibits reactivity typical of amines and heterocycles; can participate in electrophilic aromatic substitution due to its electron-rich nature.

Relevant data indicate that the melting point ranges around 150–155 °C based on similar derivatives, although specific data for this compound may vary depending on purity and synthesis method.

Applications

Scientific Uses

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives are primarily explored for:

  • Pharmaceutical Development: Investigated for their potential use as antidiabetic agents due to their ability to inhibit α-amylase.
  • Biological Research: Used in studies examining enzyme interactions and metabolic pathways.
Introduction to the Pyrazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry

Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine nucleotides, enabling targeted interactions with biological macromolecules. Early exploration of this heterocyclic system dates to 1908, when Ortoleva synthesized the first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) via iodine-mediated cyclization of diphenylhydrazone and pyridine [2]. This pioneering work laid the foundation for systematic structural diversification, accelerating significantly in the late 20th century with the recognition of the scaffold's drug-like properties. By 2022, over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives had been documented across 5,500+ scientific references and 2,400 patents [2], reflecting intense research interest.

Table 1: Key Milestones in Pyrazolo[3,4-b]pyridine Drug Discovery

YearDevelopmentSignificance
1908First synthesis by OrtolevaEstablished synthetic accessibility
1950s-80sExploration of CNS-active analogsIdentification of anxiolytic lead tracazolate
2013FDA approval of Riociguat (Adempas®)Validation for cardiovascular diseases
2021FDA approval of Vericiguat (Verquvo®)Confirmed therapeutic potential
2020sTubulin/kinase inhibitor development (e.g., 15c)Nanomolar anticancer activity demonstration [1]

The scaffold's therapeutic versatility is evidenced by clinical applications spanning cardiovascular disease (Riociguat, Vericiguat), oncology (tubulin polymerization inhibitors), and CNS disorders. Recent studies highlight derivatives with low-nanomolar IC₅₀ values against diverse cancer cell lines through tubulin disruption [1] and kinase inhibition [6]. The evolution from simple synthetic curiosities to drug candidates underscores the scaffold’s capacity for target-driven optimization, particularly through substitutions at N1, C3, C4, C5, and C6 positions that modulate pharmacodynamics and pharmacokinetics [2] [4].

Structural and Functional Significance of the 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Core

The 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine represents a structurally optimized derivative within this heterocyclic class. Its core combines hydrogen-bond donor (N1-H, C3-NH₂) and acceptor sites (pyridine nitrogen) with a lipophilic 4-methyl group, creating a balanced molecular recognition profile. Key structural features include:

  • Tautomeric Stability: Quantum mechanical calculations (AM1, DFT) confirm the 1H-tautomer predominates by ~9 kcal/mol over the 2H-form due to aromatic stabilization across both rings [2] [5]. This tautomeric preference ensures consistent binding interactions.
  • Hydrogen Bonding Capacity: The C3-amino group serves as a hydrogen bond donor/acceptor, mimicking adenine's interactions in kinase ATP-binding sites. Molecular modeling of TRKA complexes shows three critical hydrogen bonds between this amine and Glu590/Met592 residues [6].
  • Steric Influence of 4-Methyl Group: Substituents at C4 significantly modulate electronic distribution and steric fit. The methyl group enhances lipophilicity (logP increase ≈0.5 vs unsubstituted) while minimizing conformational strain in target binding pockets [8]. In tubulin inhibitors, 4-methyl analogs demonstrate improved cellular permeability over bulkier substituents [1].
  • Electron Density Modulation: Methylation at C4 redistributes electron density toward N1 and C3-NH₂, enhancing hydrogen-bond donation capacity by ~30% compared to 6-methyl isomers (DFT calculations, B3LYP/6-311G(d,p)) [5].

Table 2: Structural and Electronic Properties of the Core Scaffold

PositionSubstituentRole in Molecular RecognitionImpact on Properties
N1HTautomer stabilizationAromaticity across both rings
C3NH₂H-bond donation/acceptationTarget binding affinity (e.g., kinases)
C4CH₃Lipophilicity enhancementMembrane permeability, metabolic stability
C6/C7UnsubstitutedMinimal steric hindranceTarget flexibility in binding pockets

This specific substitution pattern enables selective interactions with oncology targets. For instance, tubulin polymerization inhibitors featuring this core disrupt microtubule dynamics by occupying the colchicine-binding site, with the 4-methyl group enabling hydrophobic contacts with Leu248 and Ala250 residues [1]. Similarly, in kinase inhibitors (e.g., TRKA), the methyl group contributes to π-π stacking with gatekeeper Phe589 while the C3-amino group anchors the hinge region [6].

Properties

CAS Number

498580-78-2

Product Name

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

IUPAC Name

4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Molecular Formula

C7H8N4

Molecular Weight

148.169

InChI

InChI=1S/C7H8N4/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3,(H3,8,9,10,11)

InChI Key

OYYWHYGUOJMFFC-UHFFFAOYSA-N

SMILES

CC1=CC=NC2=NNC(=C12)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.